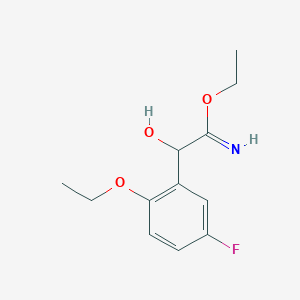
Lipoaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipoaconitine is a diterpenoid alkaloid found in the roots of Aconitum plants, particularly Aconitum japonicum subsp. subcuneatum . These plants have been used in traditional medicine for treating various ailments such as hypometabolism, dysuria, cardiac weakness, chills, neuralgia, gout, and certain rheumatic diseases . This compound is known for its complex chemical structure and significant biological activities, including cytotoxic properties against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipoaconitine can be synthesized through the transesterification of aconitine with long-chain fatty acids . The reaction typically involves treating aconitine with fatty acid chlorides in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours .
Industrial Production Methods
Industrial production of this compound involves the extraction of aconitine from Aconitum roots followed by its chemical modification . The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques . The extracted aconitine is then subjected to transesterification to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Lipoaconitine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of deoxy derivatives.
Substitution: This compound can undergo substitution reactions where the ester groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated this compound derivatives.
Reduction: Deoxy this compound derivatives.
Substitution: Ester-substituted this compound derivatives.
Scientific Research Applications
Lipoaconitine has several scientific research applications:
Chemistry: Used as a model compound for studying the chemistry of diterpenoid alkaloids.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Explored for its potential use in developing anticancer drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Lipoaconitine exerts its effects by interacting with voltage-dependent sodium-ion channels in excitable tissues such as cardiac and skeletal muscles and neurons . These interactions lead to the modulation of sodium ion flow, affecting cellular excitability and function . The molecular targets include sodium-ion channels, and the pathways involved are related to the regulation of ion flow and cellular excitability .
Comparison with Similar Compounds
Similar Compounds
Aconitine: A highly toxic diterpenoid alkaloid with similar biological activities.
Hypaconitine: Another diterpenoid alkaloid with similar chemical structure and biological properties.
Mesaconitine: Shares structural similarities and biological activities with lipoaconitine.
Uniqueness
This compound is unique due to its fatty acid ester moiety, which distinguishes it from other diterpenoid alkaloids . This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C50H75NO11 |
|---|---|
Molecular Weight |
866.1 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-8-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C50H75NO11/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-37(53)62-50-38-34(30-48(56,45(60-6)43(50)54)44(38)61-46(55)33-26-23-22-24-27-33)49-36(58-4)29-35(52)47(32-57-3)31-51(8-2)42(49)39(50)40(59-5)41(47)49/h12-13,15-16,22-24,26-27,34-36,38-45,52,54,56H,7-11,14,17-21,25,28-32H2,1-6H3/b13-12-,16-15-/t34-,35-,36+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+,49+,50-/m1/s1 |
InChI Key |
BJOATYSXWDPNJK-AXGVEGNCSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]12[C@@H]3[C@@H](C[C@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](C[C@H]([C@@]7([C@H]5[C@H]([C@@H]2[C@H]6N(C7)CC)OC)COC)O)OC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)CC)OC)COC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

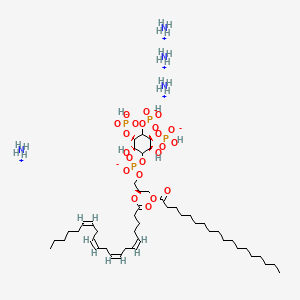

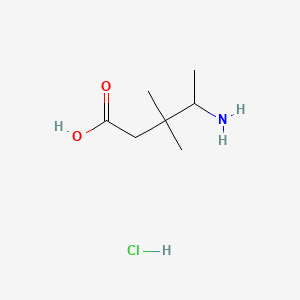
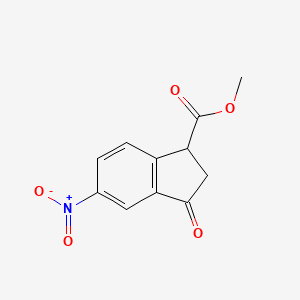

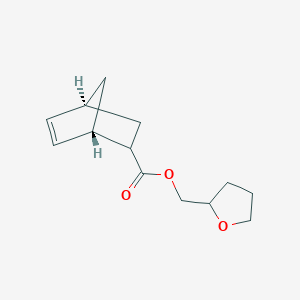
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
